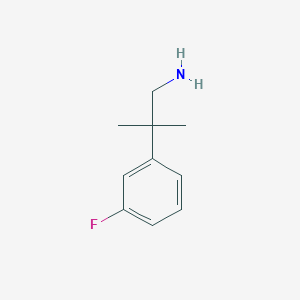

![molecular formula C17H11BrN2OS B2665585 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-47-7](/img/structure/B2665585.png)

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidines, which are important heterocyclic moieties . These compounds have been considered as templates for drug discovery .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidines involves several steps. One method involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . Another method involves the reaction of 3-amino-2-(ethoxycarbonyl)benzofurans with orthoformate and an amine .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine, focusing on six unique fields:

Organic Light-Emitting Diodes (OLEDs)

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine has been explored as a potential material in the development of blue phosphorescent OLEDs. Its unique structure allows it to function as an electron-transport-type host, which is crucial for achieving high triplet energy and enhancing the efficiency of OLED devices . This compound’s ability to improve external quantum efficiency and reduce efficiency roll-off makes it a valuable component in the advancement of OLED technology.

Cancer Research and Drug Development

This compound has shown promise in cancer research, particularly as a scaffold for the development of novel CDK2 inhibitors. CDK2 is a critical enzyme involved in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . These findings suggest its potential as a lead compound in the development of new anticancer drugs.

Material Science

In material science, 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine is valued for its versatile chemical properties. Its unique structure allows for the synthesis of various derivatives that can be used in the creation of advanced materials with specific electronic and optical properties. This makes it a useful compound in the development of new materials for electronic devices, sensors, and other applications.

Photovoltaic Cells

The compound’s electron-transport properties also make it a candidate for use in photovoltaic cells. By incorporating it into the active layers of solar cells, researchers aim to enhance the efficiency of light absorption and charge transport, ultimately improving the overall performance of photovoltaic devices . This application is particularly relevant in the pursuit of more efficient and cost-effective solar energy solutions.

Biochemical Research

In biochemical research, 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine is used as a tool for studying enzyme interactions and cellular processes. Its ability to inhibit specific enzymes, such as CDK2, allows researchers to investigate the molecular mechanisms underlying cell cycle regulation and cancer progression . This contributes to a deeper understanding of cellular biology and the development of targeted therapies.

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic chemistry, enabling the creation of a wide range of derivatives with potential applications in various fields. Its bromobenzyl and thio functional groups provide reactive sites for further chemical modifications, facilitating the synthesis of complex molecules for research and industrial purposes. This versatility makes it an important building block in the development of new chemical entities.

properties

IUPAC Name |

4-[(4-bromophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNYPQWGNIEVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)

![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)

![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2665515.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)

![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2665519.png)

![2-Chloro-6-nitrobenzo[d]oxazole](/img/structure/B2665520.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)